Product packaging for 4-Azaspiro[2.5]octan-7-amine(Cat. No.:)

4-Azaspiro[2.5]octan-7-amine

Cat. No.: B13584000
M. Wt: 126.20 g/mol
InChI Key: RFCILLRXBLXBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.5]octan-7-amine is a chemically unique spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional architecture that combines an azaspiro[2.5]octane core with a primary amine, a key functional group for further diversification . Spirocyclic scaffolds like this one are highly valued for their ability to explore three-dimensional chemical space effectively. Their inherent rigidity orients peripheral substituents in defined spatial arrangements, which is crucial for investigating structure-activity relationships and for improving the physicochemical properties of potential drug candidates . The primary amine group serves as a versatile handle for synthetic elaboration, allowing researchers to create a wide array of derivatives through standard coupling reactions, such as amide bond formation or reductive amination. This makes the compound an ideal core structure for the generation of compound libraries intended for high-throughput biological screening . While specific biological data for this compound may be limited, its structural features align with those sought after for developing therapeutics targeting the central nervous system and other areas. The incorporation of such sp 3 -rich scaffolds is a modern strategy to enhance the success rate in lead optimization programs . This product is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B13584000 4-Azaspiro[2.5]octan-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-azaspiro[2.5]octan-7-amine

InChI

InChI=1S/C7H14N2/c8-6-1-4-9-7(5-6)2-3-7/h6,9H,1-5,8H2

InChI Key

RFCILLRXBLXBOT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC2)CC1N

Origin of Product

United States

Synthetic Methodologies for 4 Azaspiro 2.5 Octan 7 Amine and Analogous Azaspiro 2.5 Octane Derivatives

Retrosynthetic Approaches to the 4-Azaspiro[2.5]octan-7-amine Skeleton

Retrosynthetic analysis of the this compound skeleton reveals several logical bond disconnections that guide the design of a synthetic route. The core structure can be deconstructed in ways that separate the formation of the cyclopropane (B1198618) ring from the construction of the piperidine (B6355638) heterocycle, or approaches that form both rings concurrently.

A primary retrosynthetic disconnection breaks the C-N bonds of the piperidine ring. This approach simplifies the target to a functionalized cyclopropane precursor containing two appendages suitable for a subsequent ring-closing reaction to form the heterocycle. For instance, a precursor like (1-aminomethyl-cyclopropyl)acetonitrile could be envisaged, which upon reduction and cyclization would yield the desired azaspiro[2.5]octane framework. evitachem.com

Alternatively, a key disconnection can be made across the cyclopropane ring. This strategy starts with a pre-formed piperidine derivative, typically a 4-methylenepiperidine (B3104435) or a related enone. The cyclopropane ring is then installed late in the synthesis via cyclopropanation of the double bond. This approach is common due to the commercial availability of various piperidine building blocks.

A third approach involves disconnections that lead to a tandem or cascade reaction precursor. Here, a more linear starting material is designed to undergo a sequence of intramolecular reactions, forming both rings in a single, efficient step. This often represents the most elegant but also the most challenging strategy to execute.

Strategies for Spirocyclopropane Formation within Azaspiro[2.5]octane Synthesis

The formation of the spiro-fused cyclopropane ring is a critical step that defines the three-dimensional architecture of the molecule. Both intermolecular and intramolecular strategies are employed, each with distinct advantages.

Carbene and Carbenoid Addition Reactions

The addition of carbenes or carbenoids to a double bond on a piperidine precursor is a classic and widely used method for constructing the spirocyclopropane moiety. researchgate.net The Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for the cyclopropanation of alkenes under relatively mild conditions. nih.gov For the synthesis of azaspiro[2.5]octanes, this reaction would typically be performed on an N-protected 4-methylenepiperidine derivative.

Transition-metal catalyzed cyclopropanation using diazo compounds is another powerful alternative. nih.gov Catalysts based on rhodium, copper, or cobalt can effectively decompose a diazo compound, such as ethyl diazoacetate, to generate a metal carbene intermediate. nih.govrsc.org This intermediate then adds to the double bond of the piperidine precursor to form the spirocyclopropane. Recent advances have focused on developing catalytic systems that use safer carbene precursors, such as gem-dichloroalkanes, which can be activated by a cobalt catalyst and a reducing agent like zinc. nsf.govdicp.ac.cn This method has been successfully applied to the synthesis of spirocyclopropanes. nsf.govdicp.ac.cn

Precursor TypeReagentsCatalystKey Features
4-MethylenepiperidineCH₂I₂ / Zn(Cu)None (Simmons-Smith)Stoichiometric zinc carbenoid, mild conditions. nih.gov
4-MethylenepiperidineEthyl diazoacetateRh₂(OAc)₄ or Cu(I) complexesCatalytic, generates metal carbene. nih.govrsc.org
Cyclic Ketone Precursorgem-dichloroalkane / Zn(PDI)CoBr₂Uses stable carbene precursors, avoids diazo compounds. nsf.govdicp.ac.cn

Intramolecular Cyclization Protocols

Intramolecular cyclization offers a powerful method for forming the spirocyclopropane ring, often with high stereocontrol. A common strategy is the Michael-initiated ring closure (MIRC), where a Michael addition is followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.orgrsc.org This can be applied to piperidine systems where a suitable Michael acceptor and a leaving group are positioned correctly.

Another approach involves the intramolecular N-imination of an indole-O-(methylsulfonyl)oxime, which can trigger a double cyclization to form a spirocyclopropane-containing pyrazolo[1,5-a]indole structure. mdpi.com While not directly yielding an azaspiro[2.5]octane, this demonstrates the power of intramolecular cascades in forming complex spirocycles. Photoredox catalysis has also been explored, where the intramolecular photoreaction of quinones can be interrupted to yield spirocyclopropyl intermediates. rsc.orgresearchgate.net This highlights an atom-economical approach to the spirocycle. rsc.org

Construction of the Azaspiro[2.5]octane Nitrogen Heterocycle

The formation of the piperidine ring can be accomplished either before or after the creation of the cyclopropane. When the heterocycle is constructed onto a pre-existing cyclopropyl (B3062369) core, specific ring-closing strategies are required.

Ring-Closing Reactions Involving Amine Functionalities

When a synthesis begins with a cyclopropane-based precursor, the formation of the piperidine ring is a key final step. One documented method starts with a dinitrile, such as (1-cyanomethyl-cyclopropyl)-acetonitrile. evitachem.com A titanium(IV) isopropoxide-catalyzed reaction can be used to facilitate an intramolecular cyclization, followed by reduction and hydrolysis to yield the 6-azaspiro[2.5]octane hydrochloride. evitachem.com

Another strategy involves the ring-opening of a spirocyclopropane with an amine. nih.gov This can be followed by a regioselective intramolecular alkylation to form the final heterocyclic ring, providing a protecting-group-free pathway to the aspidospermidine (B1197254) alkaloid core, which features a related spiro-fused ring system. nih.gov

Tandem and Cascade Reactions in Azaspiro Ring Construction

For example, a tandem conjugate addition/dipolar cycloaddition cascade has been used to synthesize azaspiro[5.5]undecane systems, which are structurally related to the azaspiro[2.5]octane core. nih.gov In this approach, the conjugate addition of an oxime to a diene creates a transient nitrone, which then undergoes an intramolecular cycloaddition to form a bicyclic isoxazolidine. Reductive cleavage of the N-O bond then furnishes the azaspirocycle. nih.gov

More recently, rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascades of 1,5-bisallenes have been developed to create seven-membered azaspiro compounds. acs.orgnih.gov This process involves the initial formation of a cycloheptatriene (B165957) intermediate, which then undergoes a highly selective dimerization to form the spirocyclic product. acs.orgnih.gov While leading to a larger ring system, the principles of this cascade could be adapted for the synthesis of six-membered rings.

Reaction TypeKey PrecursorsCatalyst/PromoterResulting Structure
Conjugate Addition/Dipolar CycloadditionCyclohexanone oxime, bis(phenylsulfonyl)butadieneNoneAzaspiro[5.5]undecane nih.gov
Tf₂O-Promoted Amide Activation/ipso-CyclizationN-(2-propyn-1-yl) amides, trimethoxybenzenesTf₂O / TfOH2-Azaspiro[4.5]deca-1,6,9-trien-8-ones researchgate.net
Rh(I)-Catalyzed Cycloisomerization/Diels-Alder1,5-Bisallenes[Rh(cod)₂]BF₄ / DTBM-SegphosSeven-membered azaspiro compounds acs.orgnih.gov
Intramolecular Azetidine Ring-Opening/ClosingAzetidines with silyl (B83357) ketene (B1206846) acetal (B89532) moietyTMSOTfSpirocyclopropyl γ-lactams researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

The creation of specific stereoisomers is paramount in drug discovery, as different enantiomers and diastereomers of a chiral molecule can exhibit vastly different biological activities. The synthesis of enantiomerically pure azaspiro[2.5]octane derivatives is achieved through several advanced strategies, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is a powerful tool for creating chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. labinsights.nl This approach avoids the need for resolving racemic mixtures and is often more atom-economical than using stoichiometric chiral reagents.

A groundbreaking approach in this area is the use of biocatalysis. Engineered enzymes offer high stereoselectivity under mild, environmentally friendly conditions. magtech.com.cn A notable development is a stereodivergent biocatalytic platform for synthesizing azaspiro[2.y]alkanes through the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This method employs engineered protoglobin-based carbene transferases, which can be tuned to produce different stereoisomers of the desired product with high yield and excellent stereoselectivity. chemrxiv.org These enzymes operate effectively on a gram scale in aqueous media without organic co-solvents, using lyophilized E. coli lysate as the catalyst source. chemrxiv.org The practicality of this biocatalytic system is highlighted by its effectiveness at high substrate concentrations (up to 150 mM or 25 g/L), a significant advantage for scalable applications. chemrxiv.org The value of the azaspiro[2.5]octane scaffold produced via such methods has been demonstrated in pharmaceutical research, where its incorporation into a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor improved binding potency and reduced off-target effects. chemrxiv.org

In addition to biocatalysis, transition metal catalysis and organocatalysis are pivotal. acs.org For instance, an organocatalytic asymmetric cascade reaction has been developed for the synthesis of benzothiazolopyridines, demonstrating the power of this method in constructing complex chiral molecules. acs.org Similarly, chiral spiro ligands have been developed and used in various transition-metal-catalyzed asymmetric reactions, affording high catalytic activity and enantioselectivity. chinesechemsoc.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This method is a robust and well-established strategy in asymmetric synthesis.

A prominent example involves the use of N-tert-butanesulfinyl imines. The chiral sulfinyl group effectively directs the nucleophilic addition to the imine, and both enantiomers of the tert-butanesulfinamide auxiliary are readily available. beilstein-journals.org This methodology has been successfully applied to the stereoselective synthesis of various nitrogen-containing heterocycles, including 1-substituted 2-azaspiro[3.3]heptanes, which are structurally related to the azaspiro[2.5]octane framework. beilstein-journals.org

Ligand-controlled asymmetric synthesis is another powerful strategy where a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that dictates the stereoselectivity of the reaction. This approach has been used in the palladium-catalyzed asymmetric arylation of imines derived from 9-aminofluorene, employing a chiral dialkylbiaryl phosphine (B1218219) as the ligand to produce a range of α-branched benzylamines with high enantioselectivity. nih.gov The regioselectivity and enantioselectivity of cycloaddition reactions to form spirocyclic compounds can also be controlled by the choice of chiral ligands in nickel-catalyzed chinesechemsoc.org and copper-catalyzed processes. chinesechemsoc.org

Table 1: Comparison of Stereoselective Synthesis Methods

MethodDescriptionKey FeaturesExample Application (Analogous Systems)
BiocatalysisUse of engineered enzymes (e.g., carbene transferases) to catalyze stereoselective reactions. chemrxiv.orgHigh enantioselectivity (er >99:1), mild aqueous conditions, scalable, environmentally friendly. chemrxiv.orgStereodivergent synthesis of azaspiro[2.y]alkanes. chemrxiv.org
Chiral AuxiliaryTemporary incorporation of a chiral group (e.g., N-tert-butanesulfinamide) to direct stereochemistry. beilstein-journals.orgReliable control, recoverable auxiliary, well-established procedures. beilstein-journals.orgSynthesis of 1-substituted 2-azaspiro[3.3]heptanes. beilstein-journals.org
Ligand-Controlled CatalysisUse of chiral ligands with metal catalysts (e.g., Pd, Ni, Cu) to create a chiral environment. nih.govchinesechemsoc.orgHigh enantioselectivity, catalytic turnover, tunable reactivity by modifying the ligand. nih.govchinesechemsoc.orgAsymmetric arylation of imines; [3+2] cycloadditions to form spiro-pyrrolidines. nih.govchinesechemsoc.org

Process Chemistry and Scalable Synthesis of Azaspiro[2.5]octane Compounds

Moving from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and safe processes. For azaspiro[2.5]octane compounds, this involves methodologies like continuous flow synthesis and rigorous optimization of reaction parameters to ensure scalability.

Continuous flow chemistry, often performed in microreactors, has emerged as a superior alternative to traditional batch processing for many chemical transformations. researchgate.net This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous materials at any given time, and greater efficiency. researchgate.net

For the production of azaspiro[2.5]octane analogs, continuous-flow synthesis has been successfully implemented. For example, the synthesis of 1-oxa-2-azaspiro[2.5]octane has been significantly improved using a microreaction system, which allows for a more efficient and safer process compared to batch methods. researchgate.net Similarly, the industrial production of 6-methyl-6-azaspiro[2.5]octane often utilizes continuous-flow methods. The on-demand synthesis of azetidinium salts, which can be precursors to azaspirocycles, has also been demonstrated to be highly efficient in a continuous-flow setup, yielding cleaner products more rapidly than batch reactions. acs.org The application of flow chemistry is a key strategy for the scalable and safe manufacturing of azo compounds, which, like some intermediates in azaspirocycle synthesis, can involve unstable species and exothermic reactions. nih.gov

The efficiency and yield of a synthetic route are highly dependent on the reaction conditions. Optimization is a critical step in developing a scalable process. Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reaction time.

For instance, in the synthesis of a tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate intermediate, a systematic study revealed a strong correlation between solvent choice, temperature, and yield. A high-temperature (80 °C) reaction in methanol (B129727) achieved a 95% yield in 16 hours, while a room-temperature process yielded 86% over 12 hours. This highlights the trade-offs between reaction speed, energy input, and yield that must be considered for large-scale production.

Table 2: Parameters for Optimization in Scalable Synthesis

ParameterImpact on SynthesisExample of Optimization
TemperatureAffects reaction rate, selectivity, and stability of intermediates.High-temperature (80°C) synthesis of an azaspiro analog gave 95% yield, while room temperature gave 86%.
SolventInfluences solubility, reaction rates, and can stabilize transition states.Use of DMF in microwave-assisted synthesis of a 4,7-diazaspiro[2.5]octane derivative led to 98% yield.
Catalyst/ReagentChoice and loading affect reaction efficiency and cost.Iridium catalysts have been used for enantioselective amination in related systems.
TechnologyMethodology (e.g., batch vs. flow, microwave) impacts safety, control, and scalability.Continuous flow synthesis provides better control and safety for industrial production of azaspiro compounds. researchgate.net

Protecting Group Chemistry in the Synthesis of Azaspiro[2.5]octane Amines

Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org In the synthesis of a molecule with multiple reactive sites like this compound, which contains two amine groups, a strategic application of protecting groups is crucial.

The synthesis of the analogous 4,7-diazaspiro[2.5]octane scaffold often involves the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn). google.com The Boc group is particularly common and is valuable because it can be readily removed under acidic conditions. smolecule.com

For molecules with two or more similar functional groups, an orthogonal protecting group strategy is often employed. organic-chemistry.org This involves using different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of one amine group while the other remains protected. organic-chemistry.orgrsc.org For example, in the synthesis of related 2,6-diazaspiro[3.3]heptane diamines, a Boc group (acid-labile) and a carboxybenzyl (Cbz) group (removable by hydrogenolysis) can be used to protect the two nitrogen atoms independently. rsc.orgthieme-connect.com This strategy allows for the sequential introduction of different substituents, which is vital for building complex drug molecules and creating libraries for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net A patent for the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane highlights the use of benzyl and ester groups as protecting groups. google.com The selection of an appropriate protecting group strategy is therefore a cornerstone of the synthetic design for complex diamino spirocycles.

Table 3: Common Protecting Groups in Azaspiro[2.5]octane Amine Synthesis

Protecting GroupAbbreviationProtection MethodDeprotection ConditionKey Feature
tert-ButoxycarbonylBocReaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic conditions (e.g., TFA, HCl). organic-chemistry.orggoogle.comStable to basic and nucleophilic conditions; widely used.
BenzylBnReaction with benzyl bromide or chlorideCatalytic hydrogenolysis (e.g., H₂, Pd/C). Stable to acidic and basic conditions.
CarboxybenzylCbz or ZReaction with benzyl chloroformateCatalytic hydrogenolysis (e.g., H₂, Pd/C). thieme-connect.comOrthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
4-MethoxybenzylPMBReaction with PMB-ClOxidative cleavage (e.g., DDQ, CAN) or strong acid. Can be removed under conditions that leave other groups intact.

Structural Characterization and Computational Chemistry of 4 Azaspiro 2.5 Octan 7 Amine Architectures

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and structure of novel compounds. For azaspiro scaffolds, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom. For instance, in derivatives of related azaspiro[3.3]heptane systems, characteristic chemical shifts are observed that confirm the spirocyclic core. wiley-vch.de The analysis of N-piperonyl-piperidine, a related heterocyclic structure, through 2D-NOESY NMR experiments, allows for the definitive assignment of axial and equatorial protons by observing their dipolar couplings through space, which is crucial for determining the stereochemistry and conformation of the piperidine (B6355638) ring. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For example, the related compound N-tosyl-2-oxa-6-azaspiro[3.3]heptane was confirmed to have the formula C₁₂H₁₅NO₃S with a calculated mass of 253.0768, which was found to be 253.0769 experimentally. wiley-vch.de Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to identify larger molecules, such as a dipeptide amide derivative of a 5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, which showed a clear signal for the sodium adduct [M+Na]⁺. uzh.ch

Table 1: Representative Spectroscopic Data for a Related Heterospirocyclic Thioamide uzh.ch This table is based on data for N-Methyl-N-phenyl-tetrahydropyran-3-thiocarboxamide, an intermediate in the synthesis of a 5-oxa-1-azaspiro[2.5]octane derivative.

TechniqueSignalAssignment
¹³C-NMR 205.8 ppmThioamide Carbon (CS)
72.6, 67.7 ppmC(2), C(6) of Tetrahydropyran
47.6 ppmC(3) of Tetrahydropyran
45.2 ppmMethyl Group (MeN)
CI-MS 236 m/z[M+H]⁺

X-ray Crystallography of Azaspiro[2.5]octane Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent 4-Azaspiro[2.5]octan-7-amine is not publicly available, analysis of its derivatives offers critical insights into the scaffold's geometry. For many novel azaspiro derivatives, determining the absolute stereochemistry is achieved through X-ray crystallography. google.com

A study on 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol, a compound containing a related piperidine ring, successfully determined its crystal structure. researchgate.net The analysis revealed that in the solid state, the piperidine ring adopts a chair conformation. researchgate.net Such studies are crucial for understanding how substituents on the azaspiro core orient themselves and how intermolecular forces, like hydrogen bonds, dictate the packing in the crystal lattice. researchgate.net

Table 2: Crystallographic Data for 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol researchgate.net A related piperidinol derivative providing insight into the conformation of the six-membered ring.

ParameterValue
Formula C₁₆H₂₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.113(3)
b (Å) 6.204(1)
c (Å) 16.202(3)
**β (°) **109.43(3)
Reflections 2880
Final R value 0.054

Conformational Analysis of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane scaffold, which joins a cyclohexane (B81311) and a cyclopropane (B1198618) ring, has a fascinating conformational profile. The cyclohexane portion is not a simple, freely interconverting ring. Its dynamics are influenced by the rigid, spiro-fused cyclopropane ring.

Studies on the related 1-oxa-spiro[2.5]octane using microwave spectroscopy combined with molecular mechanics calculations have shown that the molecule exists as a mixture of two distinct chair conformational isomers. epa.gov This indicates that the spiro-substitution significantly affects the conformational behavior of the cyclohexane ring. epa.gov Further research on cyclohexene (B86901) derivatives has also highlighted the importance of considering the energetic barriers to ring interconversion. acs.org For this compound, this implies the piperidine ring likely exists in a chair conformation, but the specific preference for axial or equatorial positioning of the amine group and the barrier to ring-flipping would be influenced by the rigid cyclopropane fusion.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict the reactivity of molecules like this compound.

Computational chemistry allows for the detailed exploration of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely pathway for a given transformation. For example, in the study of diaziridine formation, a related reaction involving amines and carbonyls, quantum chemical calculations were performed to estimate the rate constants of specific reaction steps and to understand the role of key intermediates like iminium cations. researchgate.net This type of analysis can be applied to the synthesis or reactions of this compound to optimize reaction conditions and predict potential byproducts. Theoretical models can also elucidate the formation of strained intermediates and the energetic costs associated with them. umich.edu

The 4-azaspiro[2.5]octane scaffold possesses significant ring strain, primarily due to the presence of the three-membered cyclopropane ring. This inherent strain is a key feature that influences the molecule's reactivity and has been harnessed in synthetic chemistry for strain-enabled radical spirocyclization cascades. rsc.org

While the saturated this compound is not an aromatic compound, the concept of spiro-aromaticity is an intriguing area of computational chemistry. Theoretical studies have proposed a class of spiro-aromatic systems where a central spiro-atom, such as phosphorus, can participate in the conjugation of two perpendicular rings. ic.ac.uk These systems can exhibit either traditional Hückel aromaticity (4n+2 π-electrons) or unusual Möbius aromaticity (4n π-electrons with a phase shift). ic.ac.uk Other computational studies on metallacycles have used methods like Nucleus-Independent Chemical Shift (NICS) to quantify the aromatic character of each ring in a spiro system, confirming that two rings can act as independent aromatic systems linked by the spiro atom. researchgate.net These advanced concepts highlight the complex electronic effects that can arise in spirocyclic architectures.

Molecular Modeling and Docking Studies of Azaspiro Scaffolds (Focus on structural interactions, not biological effect)

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. These studies provide valuable insights into the specific non-covalent interactions that stabilize the ligand-protein complex.

Docking studies performed on novel azaspiro dihydrotriazine derivatives targeting the human dihydrofolate reductase (hDHFR) enzyme revealed key structural interactions. nih.govuchile.cl The modeling showed that the azaspiro scaffold fits into the enzyme's active site, forming critical hydrogen bonds with specific amino acid residues. uchile.cl For example, two hydrogen bonds were observed between the ligand and the key residues I7 and S59 of the hDHFR enzyme. nih.govuchile.cl Similarly, docking studies of spirooxindole fragments into the active site of the enzyme CYP121 from M. tuberculosis were used to model different binding scenarios and understand how the fragments orient themselves relative to the heme cofactor. cam.ac.uk These computational models are essential for understanding the structure-based interactions of spirocyclic scaffolds.

Table 3: Representative Docking Interaction Data for an Azaspiro Scaffold nih.govuchile.cl Based on the docking of azaspiro dihydrotriazine derivatives into the human DHFR enzyme.

Ligand ScaffoldTarget ProteinKey Interacting ResiduesType of Interaction
Azaspiro DihydrotriazineHuman Dihydrofolate Reductase (hDHFR)Isoleucine 7 (I7)Hydrogen Bond
Azaspiro DihydrotriazineHuman Dihydrofolate Reductase (hDHFR)Serine 59 (S59)Hydrogen Bond

Utility of 4 Azaspiro 2.5 Octan 7 Amine As a Versatile Synthetic Intermediate and Chemical Building Block

Strategic Integration into Complex Polycyclic Systems

The rigid framework of the 4-azaspiro[2.5]octane core makes 4-Azaspiro[2.5]octan-7-amine an attractive starting material for the synthesis of intricate polycyclic systems. The primary amine at the 7-position serves as a key functional handle for annulation reactions, enabling the construction of additional rings fused to the piperidine (B6355638) moiety.

One common strategy involves the condensation of the amine with bifunctional electrophiles to forge new heterocyclic rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of fused pyrimidine or dihydropyridine rings through a Michael addition followed by intramolecular cyclization. Similarly, treatment with β-ketoesters can yield fused pyridone systems. The spirocyclic nature of the starting material ensures that the resulting polycyclic structures possess a well-defined three-dimensional geometry, a desirable trait in drug discovery for enhancing target specificity.

Starting MaterialReagentResulting Polycyclic System (Example)
This compoundα,β-Unsaturated KetoneFused Dihydropyridine System
This compoundβ-KetoesterFused Pyridone System
This compoundDicarbonyl CompoundFused Diazepine System

Application in the Construction of Diverse Chemical Libraries

The utility of this compound extends to the field of combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening. Its bifunctional nature, possessing both a primary and a secondary amine (within the piperidine ring, which can be functionalized after deprotection if a suitable protecting group is used on the nitrogen), allows for the attachment of a wide array of substituents at distinct points of the molecule.

In a diversity-oriented synthesis approach, the primary amine can be readily acylated, alkylated, or reductively aminated with a variety of aldehydes and ketones to introduce a first point of diversity. Subsequent modification of the piperidine nitrogen (if applicable) can introduce a second level of complexity. This parallel synthesis approach enables the rapid generation of a large number of structurally related but distinct compounds, which is crucial for the exploration of chemical space in the search for new bioactive molecules.

Development of Novel Heterocyclic Systems Utilizing the Azaspiro[2.5]octane Core

Beyond its use in fusing additional rings, the this compound scaffold can be employed to construct novel heterocyclic systems where the spirocyclic core is a central feature. The primary amine can act as a nucleophile in reactions that form new heterocyclic rings appended to the 7-position of the azaspiro[2.5]octane framework.

For example, reaction with isothiocyanates followed by cyclization can lead to the formation of spiro-thiourea derivatives, which can be further elaborated into thiazolidinone or other sulfur-containing heterocycles. Condensation with amino acid derivatives can pave the way for the synthesis of novel peptide mimetics, where the rigid spirocyclic core serves to constrain the peptide backbone, a strategy often employed to enhance biological activity and metabolic stability.

Role in Scaffold Hopping and Structure-Based Chemical Design (Focus on chemical strategies)

In medicinal chemistry, "scaffold hopping" is a powerful strategy used to design new drug candidates by replacing a central molecular core with a structurally different but functionally equivalent scaffold. The 4-azaspiro[2.5]octane moiety is an excellent candidate for such a strategy due to its rigid, three-dimensional nature, which can mimic the spatial arrangement of substituents in other cyclic systems, including aromatic rings.

For instance, a known bioactive compound containing a substituted piperidine or cyclohexane (B81311) ring could be redesigned by replacing that core with the 4-azaspiro[2.5]octane scaffold. The primary amine of this compound provides a convenient attachment point for the necessary pharmacophoric groups. This approach can lead to new chemical entities with improved properties such as enhanced solubility, better metabolic stability, or novel intellectual property. The inherent rigidity of the spirocycle reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Spirocyclic scaffolds are known to increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with success in drug development. bldpharm.com

Original ScaffoldReplacement ScaffoldKey Advantage
Substituted Piperidine4-Azaspiro[2.5]octaneIncreased rigidity and three-dimensionality
Substituted Cyclohexane4-Azaspiro[2.5]octaneIntroduction of a nitrogen atom for further functionalization
Aromatic Ring4-Azaspiro[2.5]octaneImproved Fsp3 character and novel vector orientation of substituents

Precursor Synthesis for Advanced Organic Synthesis

This compound can serve as a precursor for the synthesis of other valuable building blocks. For example, the primary amine can be converted into a variety of other functional groups through well-established chemical transformations. Diazotization followed by substitution can introduce functionalities such as hydroxyl, halide, or cyano groups at the 7-position.

Furthermore, the synthesis of this compound itself often proceeds from precursors that are also valuable in their own right. For instance, the synthesis of a related compound, 4,7-diazaspiro[2.5]octane, involves the reduction of an amide to an amine. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable amide precursor. The intermediates in such a synthetic sequence could themselves be used as building blocks for other synthetic endeavors. The synthesis of a related compound, 4-oxa-7-azaspiro[2.5]octane, has been reported as an important intermediate for various kinase inhibitors. google.com

Q & A

Q. What are the optimal synthetic routes for 4-Azaspiro[2.5]octan-7-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using continuous flow chemistry, which enhances safety and efficiency by minimizing intermediate isolation steps . Key reaction parameters include:

  • Reagent Selection : Lithium aluminum hydride (LiAlH4_4) is effective for reducing spirocyclic intermediates to amines, while alkyl halides enable substitutions .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization steps .
  • Catalysis : Palladium-based catalysts improve regioselectivity in spiro ring formation .

Q. How can the three-dimensional structure of this compound be validated experimentally?

Methodological Answer: Use a combination of:

  • X-ray Crystallography : Resolves bond angles and spiro junction geometry (e.g., 90° dihedral angle between rings) .
  • NMR Spectroscopy : 1^1H NMR signals at δ 3.8–3.3 ppm (multiplet) confirm amine proton environments, while 13^{13}C NMR distinguishes sp3^3-hybridized carbons in the spiro system .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stability of the spirocyclic conformation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) alter the pharmacokinetic properties of this compound?

Methodological Answer: Fluorination at specific positions (e.g., C7) enhances metabolic stability and lipophilicity. For example:

  • Fluorine Substitution : 7-Fluoro-5-azaspiro[2.5]octane shows a 2.5-fold increase in plasma half-life compared to the parent compound due to reduced CYP450 metabolism .
  • Synthetic Strategy : Use Selectfluor® to introduce fluorine under mild conditions (25°C, acetonitrile) .

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays across multiple labs (e.g., compare IC50_{50} values in kinase inhibition studies) .
  • Analytical Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) .
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents to isolate contributing factors (e.g., steric vs. electronic effects) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility during nucleophilic attacks (e.g., amine group reactivity) .
  • Docking Studies : Use AutoDock Vina to model binding interactions with biological targets (e.g., GPCRs) .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. How does this compound compare to analogous azaspiro compounds in drug discovery applications?

Methodological Answer: Comparative studies highlight:

  • Bioavailability : this compound has superior membrane permeability vs. 5-Azaspiro[2.4]heptan-6-one due to reduced ring strain .
  • Synthetic Complexity : Fewer steps required compared to 2-azaspiro[3.3]heptan-6-amine derivatives .

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